Sorbitan trioleate-CP

概要

説明

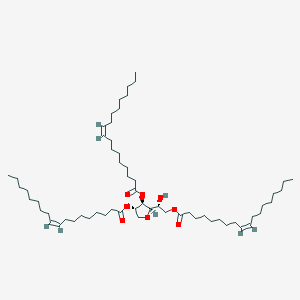

Sorbitan Trioleate, also known as Tween 85, is a triester of oleic acid and hexitol anhydrides derived from sorbitol . It functions as a surfactant and emulsifying agent . This product is a white to tan-colored solid . It is a detergent and its oil solubility makes it a very effective coupling agent and co-emulsifier for mineral oil .

Synthesis Analysis

Sorbitan esters are produced by reacting the polyol, sorbitol, with a fatty acid . An improved and simple reversed phase high performance liquid chromatographic (HPLC) method employing a C18 column has been developed for the rapid separation of sorbitan ester surfactants and the quantitative determination of the distribution of sorbitan mono-, di-, tri-, and tetraester fractions .Molecular Structure Analysis

The molecular formula of Sorbitan trioleate-CP is C60H108O8 . The InChI isInChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56 (62)65-52-54 (61)59-60 (68-58 (64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55 (53-66-59)67-57 (63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 . Chemical Reactions Analysis

Sorbitan ester surfactants are very complicated mixtures . The effects of mobile phase composition on the accuracy and reliability of the distribution values calculated for the sorbitan esters were investigated .Physical And Chemical Properties Analysis

Sorbitan Trioleate is a pale yellow, light yellowish or brown solid, which becomes a viscous, oily, brownish-yellow liquid at about 25 °C .科学的研究の応用

Sorbitan trioleate is used in metered-dose inhalers to keep drugs dispersed in the propellant and lubricate the actuator valve. Supercritical fluid chromatography with flame-ionization detection is suitable for analyzing sorbitan trioleate in these formulations (Di Maso, Purdy, Mcclintock, & Cotton, 1990).

In pharmaceutical research, complex methods for identifying and preparing polyethylene sorbitan trioleate for analysis have been developed, including purification systems in column chromatography and spectroscopic identification techniques (Orazbekuly, Aitkaliyeva, & Yelubay, 2020).

Sorbitan polyhydroxystearate, compared to sorbitan trioleate, is used for making concentrated water-in-oil emulsions. Its preparation and superior performance over sorbitan trioleate have been explored (Bhattacharyya & Iyer, 1994).

The safety of sorbitan trioleate and related esters in cosmetic products as emulsifiers and stabilizers has been assessed, finding them safe under current conditions of use (Sorbitan Stearate, Sorbitan Laurate, Sorbitan Sesquioleate, Sorbitan Oleate, & Sorbitan Trioleate, 1985).

Surfactant-mediated effects of sorbitan trioleate in pressurized metered-dose inhalers formulated as suspensions have been studied, highlighting its role in drug/surfactant interactions in a model propellant system (Clarke, Wicks, & Farr, 1993).

The complexation of sorbitan trioleate with β-cyclodextrin, forming well-defined inclusion complexes exhibiting surfactant behavior, has been investigated, demonstrating its potential in green chemistry applications (Machut, Mouri-Belabdelli, Cavrot, Sayede, & Monflier, 2010).

Its use in the preparation and properties of vesicles (niosomes) for pharmaceutical applications, including drug encapsulation efficiency and release, has been examined (Yoshioka, Sternberg, & Florence, 1994).

Sorbitan trioleate, modified with Cibacron Blue F-3GA, was used in reversed micelles for protein solubilization, showing increased solubilization capacity and potential for protein separation (Liu, Dong, & Sun, 2006).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

[(2R)-2-[(2R,3R,4S)-3,4-bis[[(Z)-octadec-9-enoyl]oxy]oxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-52-54(61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-66-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNRGEMZNWHCGA-PDKVEDEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H108O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891917 | |

| Record name | 1,4-Anhydro-2,3,6-tri-O-(9Z)-octadec-9-enoyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

957.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

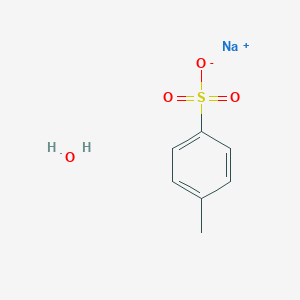

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。